molecular formula C22H30Cl2N4O2 B2701775 2-(cyclobutylamino)-N-[(2S)-3-(3,4-dihydro-1H-isoquinolin-2-yl)-2-hydroxypropyl]pyridine-4-carboxamide;dihydrochloride

2-(cyclobutylamino)-N-[(2S)-3-(3,4-dihydro-1H-isoquinolin-2-yl)-2-hydroxypropyl]pyridine-4-carboxamide;dihydrochloride

Cat. No.: B2701775
M. Wt: 453.4 g/mol
InChI Key: CDKUMVXFXBTOBE-FJSYBICCSA-N
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Preparation Methods

The synthesis of GSK 591 dihydrochloride involves multiple steps, starting from commercially available starting materialsThe final step involves the formation of the dihydrochloride salt to enhance the compound’s solubility and stability . Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Chemical Reactions Analysis

GSK 591 dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, where specific groups are replaced with other functional groups.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

GSK 591 dihydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study the inhibition of PRMT5 and its effects on methylation processes.

    Biology: Investigated for its role in regulating gene expression and protein function through methylation.

    Medicine: Explored as a potential therapeutic agent for treating cancers, particularly mantle cell lymphoma, due to its ability to inhibit cell proliferation.

    Industry: Utilized in the development of new drugs and therapeutic strategies targeting PRMT5.

Mechanism of Action

GSK 591 dihydrochloride exerts its effects by selectively inhibiting PRMT5, an enzyme responsible for the methylation of arginine residues on proteins. This inhibition disrupts the methylation process, leading to changes in gene expression and protein function. The compound binds to the active site of PRMT5, preventing the enzyme from interacting with its substrates .

Comparison with Similar Compounds

GSK 591 dihydrochloride is unique due to its high selectivity and potency as a PRMT5 inhibitor. Similar compounds include:

    EPZ015866: Another potent PRMT5 inhibitor with a similar mechanism of action.

    GSK 3203591: A related compound with comparable inhibitory effects on PRMT5.

Compared to these compounds, GSK 591 dihydrochloride stands out for its enhanced solubility and stability, making it a valuable tool for research and potential therapeutic applications .

If you have any more questions or need further details, feel free to ask!

Biological Activity

The compound 2-(cyclobutylamino)-N-[(2S)-3-(3,4-dihydro-1H-isoquinolin-2-yl)-2-hydroxypropyl]pyridine-4-carboxamide; dihydrochloride , commonly referred to as GSK591, has garnered significant attention in medicinal chemistry due to its potent biological activity as a selective inhibitor of protein arginine methyltransferase 5 (PRMT5). Understanding its biological activity is essential for exploring its therapeutic potential, particularly in oncology.

Chemical Structure and Properties

GSK591 is characterized by a complex structure that includes a pyridine ring, a carboxamide group, and a cyclobutylamino moiety. Its molecular formula is C22H30Cl2N4O2C_{22}H_{30}Cl_{2}N_{4}O_{2} with a molecular weight of 453.4 g/mol. The structural features suggest potential interactions with various biological targets.

GSK591 acts primarily as an inhibitor of PRMT5 , an enzyme involved in the methylation of arginine residues on proteins. This methylation is crucial for various cellular processes, including gene expression and signal transduction. The inhibitory concentration (IC50) value for GSK591 is reported to be approximately 4 nM , indicating a strong binding affinity to PRMT5.

MechanismDescription
Target EnzymePRMT5
IC50 Value4 nM
Biological RoleMethylates arginine residues on proteins

Biological Activity and Therapeutic Applications

Research has shown that GSK591 can effectively inhibit the proliferation of certain cancer cell lines, particularly in mantle cell lymphoma (MCL) . In vitro studies demonstrate that treatment with GSK591 leads to significant reductions in cell viability, suggesting its potential as a therapeutic agent in cancers dependent on PRMT5-mediated pathways .

Case Study: Mantle Cell Lymphoma

A study involving MCL cell lines treated with GSK591 indicated:

  • Cell Proliferation Inhibition : A marked decrease in cell growth was observed.
  • Mechanistic Insights : The inhibition of PRMT5 disrupted critical signaling pathways involved in tumor growth.

Comparative Analysis with Similar Compounds

Compounds structurally related to GSK591 have been analyzed for their biological activities, revealing insights into their pharmacological profiles.

Table 2: Comparison of Related Compounds

Compound NameStructural FeaturesBiological Activity
Compound APyrimidine coreAntitumor activity
Compound BBenzamide structureNeuroprotective effects
Compound CHydroxypropyl substitutionProtein inhibition

The unique combination of cyclobutyl and isoquinoline structures in GSK591 may confer distinct pharmacological properties compared to these similar compounds .

Interaction Studies

Understanding the binding affinity and specificity of GSK591 towards biological targets is crucial for optimizing its therapeutic potential. Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) are employed to elucidate these interactions.

Properties

IUPAC Name

2-(cyclobutylamino)-N-[(2S)-3-(3,4-dihydro-1H-isoquinolin-2-yl)-2-hydroxypropyl]pyridine-4-carboxamide;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N4O2.2ClH/c27-20(15-26-11-9-16-4-1-2-5-18(16)14-26)13-24-22(28)17-8-10-23-21(12-17)25-19-6-3-7-19;;/h1-2,4-5,8,10,12,19-20,27H,3,6-7,9,11,13-15H2,(H,23,25)(H,24,28);2*1H/t20-;;/m0../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDKUMVXFXBTOBE-FJSYBICCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)NC2=NC=CC(=C2)C(=O)NCC(CN3CCC4=CC=CC=C4C3)O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(C1)NC2=NC=CC(=C2)C(=O)NC[C@@H](CN3CCC4=CC=CC=C4C3)O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30Cl2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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